molecular formula C19H29N3O2 B5460475 N-cyclohexyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

N-cyclohexyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5460475
M. Wt: 331.5 g/mol
InChI Key: PGSSFDJWUIDQQT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide belongs to a class of compounds known for their diverse chemical and pharmacological properties. These compounds often exhibit significant interactions with biological targets, leading to various effects. Their synthesis, molecular structure, and chemical properties are of interest in the field of medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, chloroacetylation, or the reaction of substituted phenylpiperazines with other chemical entities. For example, Zhang et al. (2007) described the synthesis of a 2,5-piperazinedione derivative through a cyclocondensation reaction, highlighting a common approach in synthesizing complex molecules with piperazine components (Zhang, Wen, Tang, & Li, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, 1H NMR, and single crystal X-ray diffraction. These methods reveal the coplanarity of rings in the molecule and the overall non-planar structure, as demonstrated by Zhang et al. (2007) in their structural characterization (Zhang et al., 2007).

Future Directions

The future directions for the study of “N-cyclohexyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the activities observed for related compounds, it could be interesting to investigate whether this compound has similar properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as tubulin , and receptors like VEGFR-2 and EGFR . These targets play crucial roles in cell division and signal transduction, respectively.

Mode of Action

It’s suggested that similar compounds may bind to the colchicine binding site of tubulin , inhibiting its polymerization and thus disrupting cell division

Biochemical Pathways

Given its potential interaction with tubulin , it may affect the mitotic spindle assembly pathway, leading to cell cycle arrest.

Result of Action

Similar compounds have been shown to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase . This suggests that the compound may have potential anti-cancer properties.

properties

IUPAC Name

N-cyclohexyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-24-18-9-5-8-17(14-18)22-12-10-21(11-13-22)15-19(23)20-16-6-3-2-4-7-16/h5,8-9,14,16H,2-4,6-7,10-13,15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSSFDJWUIDQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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